molecular formula C9H6ClF3O3 B8503539 [3-Chloro-4-(trifluoromethyl)phenoxy]acetic acid

[3-Chloro-4-(trifluoromethyl)phenoxy]acetic acid

Cat. No. B8503539
M. Wt: 254.59 g/mol
InChI Key: AXCLSNYNVLLEGM-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

tert-Butyl [3-chloro-4-(trifluoromethyl)phenoxy]acetate (1.2 g, 3.8 mmol) was added trifluoroacetic acid (TFA) (3 ml). The mixture was stirred for 5 hours at ambient temperature. The solvent was removed under reduced pressure to give the residue, which was applied to a recrystallization from hexane-methylene dichloride to furnish 251 mg (80% yield) of the title compound as a brown solid.
Name
tert-Butyl [3-chloro-4-(trifluoromethyl)phenoxy]acetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[C:17]([F:20])([F:19])[F:18])[O:5][CH2:6][C:7]([O:9]C(C)(C)C)=[O:8].FC(F)(F)C(O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[C:17]([F:18])([F:19])[F:20])[O:5][CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
tert-Butyl [3-chloro-4-(trifluoromethyl)phenoxy]acetate
Quantity
1.2 g
Type
reactant
Smiles
ClC=1C=C(OCC(=O)OC(C)(C)C)C=CC1C(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the residue, which
CUSTOM
Type
CUSTOM
Details
was applied to a recrystallization from hexane-methylene dichloride

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(OCC(=O)O)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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